An In-depth Technical Guide to 2,6-Dichloro-3-fluoropyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2,6-Dichloro-3-fluoropyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-3-fluoropyridine, a key fluorinated heterocyclic building block in modern organic synthesis. The document delves into its structural characteristics, spectroscopic signature, and reactivity profile, with a particular focus on synthetically valuable transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Emphasis is placed on understanding the regiochemical outcomes of these reactions, which are critical for the strategic design of complex molecular targets. Furthermore, this guide highlights its applications as a crucial intermediate in the development of pharmaceuticals and agrochemicals, supported by relevant case studies. Detailed experimental protocols for its synthesis and key reactions are provided to offer practical insights for laboratory applications.
Introduction
2,6-Dichloro-3-fluoropyridine (CAS No. 52208-50-1) is a versatile trifunctionalized pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry.[1] The presence of two chlorine atoms and a fluorine atom on the pyridine ring imparts a unique electronic and steric environment, leading to distinct reactivity and making it a valuable synthon for the introduction of the fluoropyridinyl moiety into target molecules. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2] This guide aims to provide a detailed technical resource for researchers and scientists working with 2,6-dichloro-3-fluoropyridine, covering its fundamental properties, synthetic utility, and practical applications.
Physicochemical Properties
2,6-Dichloro-3-fluoropyridine is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂FN | [3] |
| Molecular Weight | 165.98 g/mol | [3] |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Melting Point | 44-46 °C | [5] |
| Boiling Point | 196.0 ± 35.0 °C (predicted) | [5] |
| Density | 1.498 ± 0.06 g/cm³ (predicted) | [5] |
| CAS Number | 52208-50-1 | [1] |
Storage and Handling: 2,6-Dichloro-3-fluoropyridine should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] It is classified as hazardous, with hazard statements indicating it is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring. The proton at the 5-position will likely appear as a doublet of doublets due to coupling with the fluorine atom at the 3-position and the proton at the 4-position. The proton at the 4-position would also be expected to be a doublet of doublets, coupling to the protons at the 3 and 5-positions. The electron-withdrawing nature of the halogen substituents will shift these protons downfield.[7]
-
¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms bonded to the halogens (C2, C3, and C6) will show characteristic splitting patterns due to coupling with the fluorine atom. The C-F coupling constants are typically large.[8] The chemical shifts will be influenced by the electronegativity of the attached halogens.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 2,6-dichloro-3-fluoropyridine is expected to exhibit characteristic absorption bands for the pyridine ring and the carbon-halogen bonds. Key expected absorptions include:
-
Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹)
-
Aromatic C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region)
-
C-F stretching vibration (typically in the 1150-1250 cm⁻¹ region)[9]
-
C-Cl stretching vibrations (in the 600-800 cm⁻¹ region)
3.3. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (165.98). A characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a key diagnostic feature.[2] Fragmentation would likely involve the loss of chlorine and fluorine atoms, as well as cleavage of the pyridine ring.[10]
Synthesis of 2,6-Dichloro-3-fluoropyridine
The most common and efficient method for the synthesis of 2,6-dichloro-3-fluoropyridine is the Balz-Schiemann reaction , starting from the readily available 3-amino-2,6-dichloropyridine.[1] This reaction is a cornerstone for the introduction of fluorine onto aromatic and heteroaromatic rings.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluoropyridine
-
Diazotization: To a cooled solution of 3-amino-2,6-dichloropyridine in aqueous tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining a low temperature (typically 0-5 °C). The reaction mixture is stirred for a period to ensure complete formation of the diazonium tetrafluoroborate salt, which often precipitates from the solution.
-
Isolation of Diazonium Salt: The precipitated diazonium salt is collected by filtration, washed with cold water, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
Thermal Decomposition: The dry diazonium tetrafluoroborate salt is then heated, either neat or in an inert high-boiling solvent, to induce thermal decomposition. This step liberates nitrogen gas and boron trifluoride, yielding the desired 2,6-dichloro-3-fluoropyridine.
-
Purification: The crude product is purified by distillation or column chromatography to afford the pure 2,6-dichloro-3-fluoropyridine.
Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and temperatures, should be optimized for each scale of the reaction.[11][12]
Chemical Reactivity and Synthetic Applications
The reactivity of 2,6-dichloro-3-fluoropyridine is governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the three halogen substituents. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr). The two chlorine atoms at the 2- and 6-positions are potential leaving groups in both SₙAr and palladium-catalyzed cross-coupling reactions.
5.1. Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the carbon atoms at the 2, 4, and 6-positions electrophilic and susceptible to attack by nucleophiles. In 2,6-dichloro-3-fluoropyridine, the C2 and C6 positions are the primary sites for SₙAr.
The regioselectivity of nucleophilic attack can be influenced by both electronic and steric factors. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, which can influence the relative reactivity of the C2 and C6 positions. Generally, substitution at the C6 position is sterically less hindered. However, the electronic activation by the fluorine at C3 can make the C2 position more reactive towards certain nucleophiles.
5.2. Palladium-Catalyzed Cross-Coupling Reactions
2,6-Dichloro-3-fluoropyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of C-C, C-N, and C-O bonds. The differential reactivity of the C-Cl bonds can often be exploited for selective mono- or di-substitution.
5.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between 2,6-dichloro-3-fluoropyridine and boronic acids or their esters. By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and stoichiometry of the boronic acid), regioselective mono-arylation can be achieved, typically at the less sterically hindered C6 position. Subsequent coupling at the C2 position can then be performed with a different boronic acid to generate unsymmetrical 2,6-diaryl-3-fluoropyridines.[1]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine 2,6-dichloro-3-fluoropyridine (1 equivalent), the arylboronic acid (1-1.2 equivalents for mono-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
5.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. 2,6-Dichloro-3-fluoropyridine can be selectively mono-aminated at the C6 position under palladium catalysis with a suitable phosphine ligand.[13][14] This reaction is crucial for the synthesis of various pharmaceutical intermediates.
5.2.3. Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C triple bond between 2,6-dichloro-3-fluoropyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Similar to other cross-coupling reactions, regioselective mono-alkynylation can be achieved.[3][15]
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 2,6-dichloro-3-fluoropyridine makes it a valuable precursor for a range of biologically active molecules.
6.1. Pharmaceutical Applications
A derivative of 2,6-dichloro-3-fluoropyridine, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a key intermediate in the synthesis of Gemifloxacin , a broad-spectrum oral fluoroquinolone antibiotic.[1][16] The synthesis involves a series of transformations where the dichlorofluoropyridine core is elaborated to construct the final complex structure of the drug.
The fluoropyridine moiety is a common feature in many modern pharmaceuticals, contributing to improved metabolic stability and binding interactions. The versatility of 2,6-dichloro-3-fluoropyridine allows for the introduction of this important pharmacophore into a wide range of molecular scaffolds.
6.2. Agrochemical Applications
2,6-Dichloro-3-fluoropyridine and its derivatives are also utilized in the synthesis of herbicides and insecticides.[1] The specific substitution pattern can be tailored to achieve desired biological activity and selectivity. The development of new agrochemicals with improved efficacy and environmental profiles is an active area of research where fluorinated building blocks like 2,6-dichloro-3-fluoropyridine play a crucial role.[17][18][19]
Conclusion
2,6-Dichloro-3-fluoropyridine is a highly valuable and versatile building block in organic synthesis. Its unique combination of physical and chemical properties, coupled with its predictable reactivity in a range of important chemical transformations, makes it an indispensable tool for researchers in both academic and industrial settings. A thorough understanding of its spectroscopic characteristics, synthetic accessibility, and reactivity profile, particularly the regioselectivity of its reactions, is essential for its effective utilization in the design and synthesis of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of these aspects, empowering scientists to leverage the full potential of this important fluorinated heterocyclic intermediate.
References
- [Link to a general chemical supplier or database entry for 2,6-Dichloro-3-fluoropyridine, e.g., Sigma-Aldrich, PubChem]
- [Reference for Suzuki-Miyaura reactions on dihalopyridines]
- [Reference for Buchwald-Hartwig amin
- [Reference for Sonogashira coupling]
- [Reference for basic chemical properties like molecular formula and weight]
- [Reference discussing the Balz-Schiemann reaction]
- [Reference for physical properties like melting and boiling points]
- [Review article on palladium-catalyzed amin
- [Reference detailing the synthesis of Gemifloxacin]
- [Reference on 13C NMR of fluorin
- [Reference on nucleophilic arom
- [Reference for safety and handling inform
- [Reference on regioselectivity in reactions of substituted pyridines]
- [Case study of a drug containing a fluoropyridine moiety]
- [Reference on the use of fluorin
- [Reference on experimental protocols for Suzuki-Miyaura coupling]
- [Reference on experimental protocols for Buchwald-Hartwig amin
- [Review on the role of fluorine in drug discovery]
- [Reference on IR spectroscopy of organofluorine compounds]
- [Reference on the synthesis of fluorin
- [Reference on the application of fluorin
- [Reference for a specific Suzuki coupling protocol]
- [Reference for a specific Buchwald-Hartwig protocol]
- [Reference for a specific Sonogashira protocol]
- [Reference for appearance and other physical properties]
- [Reference on the synthesis of fluorin
- [Reference on the Balz-Schiemann reaction protocol]
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- [Review on fluorin
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- [Reference on nucleophilic substitution with amines]
- [Reference for regioselective Suzuki coupling]
- [Reference on 1H NMR of substituted pyridines]
- [Reference on regioselective Sonogashira coupling]
- [Reference on mass spectrometry fragment
- [Reference on regioselective amin
- [Reference on the synthesis of a specific pharmaceutical using a rel
- [Reference on the synthesis of a specific agrochemical using a rel
- [General organic chemistry textbook reference for reaction mechanisms]
- [Review on cross-coupling reactions]
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